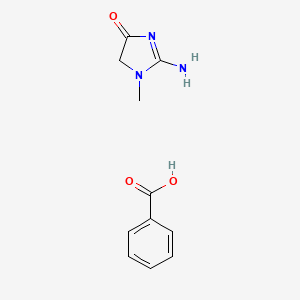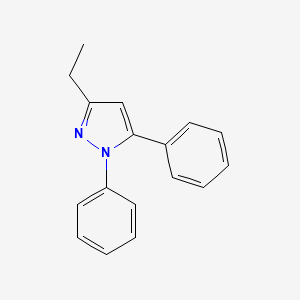![molecular formula C14H14Br2N2O2 B15171968 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine CAS No. 920752-33-6](/img/structure/B15171968.png)
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms at the 2 and 6 positions of the pyridine ring, and a 2,4-dimethoxyphenylmethyl group attached to the nitrogen atom at the 4 position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine typically involves the bromination of a pyridine derivative followed by the introduction of the 2,4-dimethoxyphenylmethyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with therapeutic properties.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and the 2,4-dimethoxyphenylmethyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar in structure but with a nitro group instead of the 2,4-dimethoxyphenylmethyl group.
2,6-Dibromo-4-bromomethylpyridine: Contains an additional bromomethyl group.
2,6-Dibromo-4-methylpyridine: Lacks the 2,4-dimethoxyphenylmethyl group.
Uniqueness
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine is unique due to the presence of both bromine atoms and the 2,4-dimethoxyphenylmethyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
920752-33-6 |
|---|---|
分子式 |
C14H14Br2N2O2 |
分子量 |
402.08 g/mol |
IUPAC 名称 |
2,6-dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine |
InChI |
InChI=1S/C14H14Br2N2O2/c1-19-11-4-3-9(12(7-11)20-2)8-17-10-5-13(15)18-14(16)6-10/h3-7H,8H2,1-2H3,(H,17,18) |
InChI 键 |
XAHAMFYEJSSJCU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=NC(=C2)Br)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


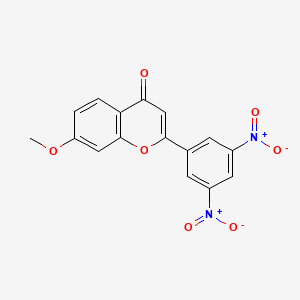
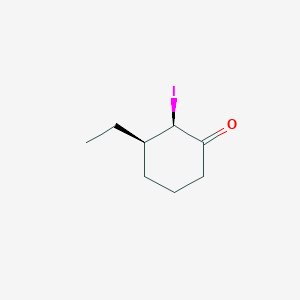
![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
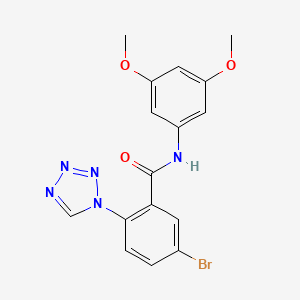

![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)
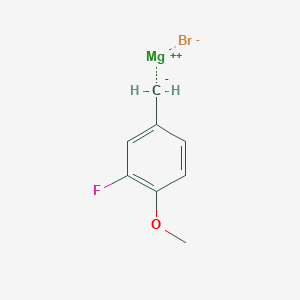
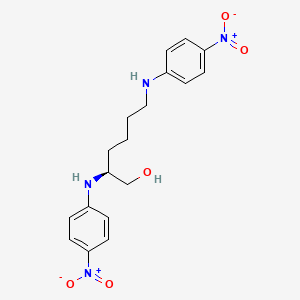

![2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine](/img/structure/B15171947.png)
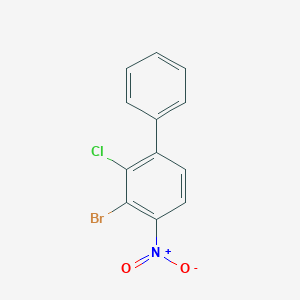
![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
